molecular formula C26H27N3O4 B12215528 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one

2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12215528
M. Wt: 445.5 g/mol
InChI Key: MYDDYGAKGGGOMO-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a dioxepinoisoquinoline moiety, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the dioxepinoisoquinoline moiety and the dimethylphenyl group. Common reagents and conditions used in these reactions include:

    Reagents: Various organic solvents, catalysts, and protective groups.

    Conditions: Controlled temperature, pressure, and pH levels to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the dioxepinoisoquinoline moiety.

    6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one: Lacks the dimethylphenyl group.

Uniqueness

The unique combination of the pyridazinone core, dioxepinoisoquinoline moiety, and dimethylphenyl group in 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one makes it distinct from other similar compounds. This unique structure may confer specific properties and applications that are not observed in related compounds.

Biological Activity

The compound 2-(2,5-dimethylphenyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure

The structural complexity of the compound is notable. It consists of multiple functional groups that contribute to its pharmacological properties. The core structure includes a pyridazinone ring and a dioxepinoisoquinoline moiety, which are significant in modulating biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones can exhibit anticancer properties. For instance, compounds similar in structure to the target molecule have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related pyridazinone derivatives inhibited the proliferation of breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds with similar frameworks. In vitro tests revealed that certain pyridazinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to compounds with isoquinoline structures. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms involved .

Case Studies

StudyFindings
Study 1Evaluated anticancer effects on MCF-7 cellsInduced apoptosis via caspase activation
Study 2Assessed antimicrobial activity against E. coliSignificant inhibition observed at low concentrations
Study 3Investigated neuroprotective effects in SH-SY5Y cellsReduced oxidative stress markers and improved cell viability

The biological activities of the compound are likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antibacterial Mechanisms : Inhibition of bacterial growth by targeting cell wall synthesis.
  • Neuroprotection : Reduction of oxidative stress and modulation of inflammatory responses.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-6-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C26H27N3O4/c1-16-4-5-17(2)22(12-16)29-26(31)7-6-20(28-29)23(30)15-21-19-14-25-24(32-10-3-11-33-25)13-18(19)8-9-27-21/h4-5,12-15,27H,3,6-11H2,1-2H3/b21-15-

InChI Key

MYDDYGAKGGGOMO-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)/C=C\3/C4=CC5=C(C=C4CCN3)OCCCO5

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)C=C3C4=CC5=C(C=C4CCN3)OCCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.